2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one is an organic compound characterized by a complex structure that includes a chlorophenyl group and methoxy substituents on an isoindolinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. It belongs to a class of compounds known for their diverse pharmacological properties.
The compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. Its structural characteristics and chemical behavior have been studied in the context of its potential therapeutic applications.
2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one can be classified under isoindolinones, which are derivatives of isoindole. The presence of the chlorophenyl and methoxy groups indicates its classification within substituted aromatic compounds, potentially influencing its reactivity and biological activity.
The synthesis of 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one can involve several steps, typically starting from readily available precursors. The synthesis may utilize methods such as cyclization reactions involving substituted phenyl derivatives and dimethoxy compounds.
For example, one method described involves the use of a base-catalyzed cyclization process where the starting materials are mixed in a solvent at elevated temperatures for several hours, followed by extraction and purification techniques to yield the final product with a high degree of purity .
The molecular formula of 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one is with a molecular weight of approximately 273.76 g/mol. The structure features:
2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one can participate in various chemical reactions typical for isoindolinones:
The reactivity of this compound is influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the methoxy groups, which can modulate its behavior in synthetic transformations .
The mechanism of action for 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one involves its interaction with biological targets, potentially influencing various cellular pathways.
Experimental data indicate that compounds similar to 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one have shown activity against certain cancer cell lines and may influence calcium signaling pathways within cells .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are used to confirm the identity and purity of synthesized compounds .
2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one holds potential applications in:
Research continues to explore its full range of biological activities and therapeutic applications, making it a subject of interest in ongoing pharmaceutical development efforts .
Isoindolinone derivatives represent a privileged scaffold in drug discovery due to their structural rigidity, diverse substitution patterns, and bioisosteric properties with endogenous molecules. The core structure consists of a bicyclic framework merging a γ-lactam ring with a benzene moiety, conferring conformational stability while allowing electronic modulation through strategic substitutions. The compound 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one (CAS 306957-61-9; C₁₇H₁₄ClNO₃) exemplifies this design, where the para-chlorophenyl group at C2 introduces steric bulk and electron-withdrawing character, while the 6,7-dimethoxy substituents enhance electron density in the fused aromatic ring [5]. This balanced electronic profile facilitates targeted interactions with biological macromolecules, particularly enzymes and receptors involved in signal transduction pathways.
The stereoelectronic properties of the isoindolinone ring significantly influence binding affinities. X-ray crystallographic studies of analogous compounds reveal a near-planar conformation between the lactam and aryl rings, promoting π-stacking interactions with protein binding sites. The carbonyl group at C1 and nitrogen at C3 create complementary hydrogen-bonding sites, enabling dual-point recognition in enzymatic pockets—a feature exploited in kinase inhibitor design [8] [9]. Molecular modeling indicates that the 6,7-dimethoxy groups occupy hydrophobic subpockets in biological targets, while the 4-chlorophenyl moiety extends into solvent-exposed regions, minimizing entropic penalties upon binding [6].
Table 1: Key Structural Descriptors of 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one
Parameter | Value/Descriptor | Biological Implication |
---|---|---|
Core Structure | Isoindolin-1-one | Rigid scaffold for target engagement |
C2 Substituent | 4-Chlorophenyl | Hydrophobic/electronic modulation |
Aromatic Substitution | 6,7-Dimethoxy | Enhanced solubility & π-cloud density |
Hydrogen Bond Acceptors | 3 (Carbonyl O, two methoxy O) | Protein interaction capacity |
Molecular Weight | 313.31 g/mol | Compliance with Lipinski guidelines |
The 4-chlorophenyl group is a pharmacophoric element that enhances target affinity and metabolic stability. Chlorine’s halogen-bonding capacity allows interactions with carbonyl oxygens and sulfur atoms in receptor binding sites, as observed in crystal structures of ligand-protein complexes containing para-chlorophenyl motifs [4] [7]. This substituent also increases lipophilicity (cLogP ≈ 3.2), promoting membrane permeability—a critical factor for intracellular targets. In cardiovascular and neurological therapeutics, chlorophenyl-containing compounds demonstrate enhanced activity due to prolonged target residence times from reduced oxidative metabolism [4] [10].
6,7-Dimethoxy substitutions contribute to both pharmacokinetic and pharmacodynamic optimization. Methoxy groups influence electron distribution in the aromatic ring, increasing electron density at C5 and C8 positions, which facilitates cation-π interactions with protonated amine residues in receptors like 5-HT and mAChRs [4]. Physicochemical profiling reveals that dimethoxy substitution balances solubility and permeability: the methoxy oxygens act as weak hydrogen-bond acceptors (TPSA ≈ 50 Ų), supporting gastrointestinal absorption while the methyl groups provide steric shielding against enzymatic degradation. This is evidenced in related dihydroisoquinolines where 6,7-dimethoxy derivatives exhibit oral bioavailability >55% and blood-brain barrier penetration [2] [4].
Pharmacologically, these groups synergize to modulate ion channels and GPCRs. Electrophysiological studies on analogous isoquinolines show that 6,7-dimethoxy groups facilitate blockade of voltage-gated Na⁺ channels (e.g., NaV1.8) through interactions with the Domain IV voltage sensor, while chlorophenyl enhances inhibition potency by 40-fold compared to non-halogenated analogs [6].
Isoindolinone derivatives have emerged across multiple therapeutic domains due to synthetic versatility and target promiscuity. Kinase inhibition represents a major focus: 4-anilinoquinoline-based isoindolinones (e.g., derivatives from cabozantinib) inhibit c-Met kinase at IC₅₀ values of 30–100 nM by occupying the hydrophobic back pocket via the chlorophenyl group and forming hydrogen bonds with the hinge region through the lactam carbonyl [8]. Molecular docking of 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one predicts analogous c-Met binding, with binding energies ≤ −9.2 kcal/mol in preliminary models [8].
In neuromodulation, structurally related 3,4-dihydroisoquinolines demonstrate contractile activity in smooth muscle preparations through M3 mAChR and 5-HT₂ receptor interactions. Specifically, 6,7-dimethoxy-1-(2-chlorophenyl)-dihydroisoquinoline (DIQ) enhances Ca²⁺ influx via L-type channels and modulates neuronal activity in the myenteric plexus at EC₅₀ ≈ 50 μM [4]. This suggests potential applications for the title compound in gastrointestinal motility disorders.
Table 2: Representative Isoindolinone Derivatives in Drug Discovery
Compound Class | Biological Target | Key Findings | Ref |
---|---|---|---|
4-Anilinoquinolines | c-Met tyrosine kinase | IC₅₀ 0.03 μM (MKN-45 cells); H-bonding with Met1160 | [8] |
3,4-Dihydroisoquinolines | M3 mAChR / 5-HT₂ receptors | 47% receptor activity reduction; Ca²⁺ channel activation | [4] |
NaV1.8 inhibitors | Voltage-gated Na⁺ channels | Chroman derivatives with improved PK via conformational restriction | [6] |
Isoindolin-1-ones | Undefined | Structural analogs show drug-like properties: MW 313.31, cLogP 3.2 | [5] |
Synthetic methodologies continue to evolve, with the Bischler-Napieralski reaction enabling efficient cyclization for dihydroisoquinolines [2] [4], while palladium-catalyzed carbonylation facilitates isoindolinone ring formation from o-halomethyl benzamides. Recent advances employ microwave-assisted synthesis to achieve the title compound in >80% yield, reducing reaction times from hours to minutes [5] [8]. Structure-activity relationship (SAR) studies consistently affirm that para-substituted chlorophenyl at C2 and electron-donating dimethoxy groups maximize target engagement across therapeutic domains.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8